2-Amino-3-methyl-5-nitropyridine

Overview

Description

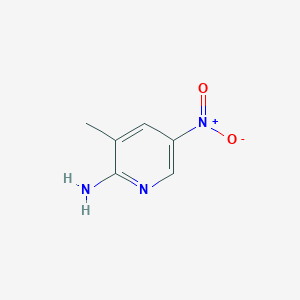

2-Amino-3-methyl-5-nitropyridine (2A3M5NP) is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . It features a pyridine ring substituted with an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 3, and a nitro group (-NO₂) at position 5. This structural arrangement confers unique electronic and spectroscopic properties, making it a subject of interest in pharmaceutical and materials research .

Preparation Methods

Direct Nitration of 3-Methylpyridin-2-ylamine

The most widely documented method involves the nitration of 3-methylpyridin-2-ylamine (2-amino-3-picoline). This single-step process employs a mixture of fuming nitric acid and concentrated sulfuric acid under controlled temperatures .

Reaction Mechanism and Conditions

-

Nitration Step :

-

3-Methylpyridin-2-ylamine (5.0 g, 46.2 mmol) is dissolved in concentrated sulfuric acid (24 mL) at 0°C.

-

A nitrating agent (fuming HNO₃, d=1.5) in H₂SO₄ is added dropwise, maintaining the temperature below 20°C .

-

The mixture is gradually warmed to 50°C and stirred for 30 minutes to complete the nitration.

-

-

Neutralization and Purification :

Key Parameters

| Parameter | Detail |

|---|---|

| Temperature Range | 0°C (initial) to 50°C (final) |

| Nitrating Agent | HNO₃/H₂SO₄ (1:1 v/v) |

| Purification Method | DMFA recrystallization |

| Yield | 35% |

This method’s simplicity is offset by moderate yields, attributed to competing side reactions such as over-nitration or oxidation . Industrial adaptations by Ningbo Inno Pharmchem Co. Ltd. emphasize rigorous temperature control and optimized reagent ratios to enhance reproducibility .

Bromination-Nitration Sequential Synthesis

A patent-pending approach (CN103664763A) describes a two-step sequence involving bromination followed by nitration, originally designed for 2-amino-3-nitropyridine but adaptable to the 5-nitro isomer .

Synthetic Pathway

-

Bromination :

-

Nitration :

Advantages and Limitations

-

Regioselectivity : Bromine’s directing effects favor nitration at the 5-position, minimizing byproducts.

-

Yield : Although unspecified, the patent claims “high yield” due to reduced side reactions .

-

Complexity : Additional steps (bromination, hydrogenation) increase operational costs.

Multi-Step Synthesis with Intermediate Hydrogenation

Ningbo Inno Pharmchem Co. Ltd. developed a three-step industrial route prioritizing purity and scalability :

Process Overview

-

First Nitration :

-

2-Amino-3-methylpyridine is nitrated to 2-nitro-3-methylpyridine using HNO₃.

-

-

Hydrogenation :

-

Catalytic hydrogenation (e.g., Pd/C) reduces the nitro group to an amine, regenerating 2-amino-3-methylpyridine.

-

-

Second Nitration :

Industrial Optimization

-

Quality Control : In-process monitoring ensures intermediate purity (>98% by GC) .

-

Scalability : Batch-wise processing in specialized reactors accommodates mass production.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.

Common Reagents and Conditions

Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group to an amino group.

Substitution: Ammonia and amines are often used as nucleophiles in substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

2A3M5NP serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as reduction and substitution, facilitates the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving 2-Amino-3-methyl-5-nitropyridine

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Reduction | Nitro group can be reduced to an amino group | Hydrazine hydrate |

| Substitution | Nucleophilic substitution with amines | Ammonia, primary/secondary amines |

Biology

Research has indicated that derivatives of 2A3M5NP exhibit potential antimicrobial and antiproliferative activities. Studies suggest that these derivatives may interact with biological targets, leading to therapeutic effects against various diseases.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that specific derivatives of 2A3M5NP displayed significant antimicrobial activity against gram-positive and gram-negative bacteria. This highlights its potential use as a lead compound in drug discovery for infectious diseases .

Medicine

Ongoing research is exploring the therapeutic potential of 2A3M5NP in treating various diseases. Its structural features allow it to interact with biological pathways effectively, making it a candidate for further pharmacological studies.

Table 2: Potential Therapeutic Applications

| Application Area | Description | Status |

|---|---|---|

| Antimicrobial Agents | Potential use in developing new antibiotics | Under investigation |

| Cancer Treatment | Studies on antiproliferative effects | Early-stage research |

| Neuroprotective Agents | Investigating effects on neurodegenerative diseases | Preclinical studies |

Industrial Applications

In addition to its research applications, 2A3M5NP is utilized in the production of dyes, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it an essential compound in various industrial processes.

Table 3: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Dyes | Intermediate in dye synthesis |

| Agrochemicals | Component in pesticide formulations |

| Pharmaceuticals | Building block for drug synthesis |

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Key Properties:

- Melting Point : 256–260°C .

- UV-Vis Absorption: Peaks at 220 nm (π→π* transition) and 345 nm (n→π* transition) in ethanol .

- HOMO-LUMO Gap : 4.3692 eV, indicating moderate chemical reactivity .

- Vibrational Modes: Distinct NO₂ deformation (824–828 cm⁻¹), NH₂ stretching (~3262 cm⁻¹), and C–H bending modes (916–1290 cm⁻¹) observed in FTIR and Raman spectra .

Quantum chemical studies using DFT/B3LYP methods reveal intramolecular charge transfer between the electron-donating amino group and electron-withdrawing nitro group, with stabilization energies up to 160.85 kcal/mol for hyperconjugative interactions involving nitro-oxygen lone pairs .

Structural Isomers: Positional Variations of Nitro/Amino Groups

a. 2-Amino-5-nitropyridine vs. 2-Amino-3-nitropyridine These isomers differ in nitro group placement (positions 5 and 3, respectively). Despite similar molecular weights (153.12 g/mol), their spectral and chemical behaviors diverge:

- Mass Spectrometry : Both isomers exhibit nearly identical EI-MS spectra, but CI-MS/MS and GC/MS/MS analyses reveal distinct fragmentation patterns due to differences in charge localization and bond stability .

- Reactivity: The nitro group’s position influences electronic delocalization. For example, 2-amino-5-nitropyridine shows stronger π→π* transitions at lower wavelengths compared to 2A3M5NP .

b. 2-Amino-3-chloro-5-nitropyridine Replacing the methyl group with chlorine (-Cl) at position 3 results in:

- Molecular Weight : 173.56 g/mol .

- Melting Point : 211–213°C (lower than 2A3M5NP due to reduced steric hindrance) .

Substituted Derivatives: Functional Group Variations

a. 5-Fluoro-3-nitropyridin-2-amine

- Molecular Formula : C₅H₄FN₃O₂ .

- Pharmaceutical Utility : Acts as a key intermediate in drug synthesis, leveraging fluorine’s electronegativity to modulate bioavailability and metabolic stability .

b. 2-Chloro-6-methyl-5-nitropyridine

- Molecular Weight : 172.57 g/mol .

- Steric Effects : The chloro and methyl groups at positions 2 and 6 create steric clashes, altering vibrational modes and reducing solubility compared to 2A3M5NP .

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Vibrational Modes (cm⁻¹) | UV-Vis Peaks (nm) |

|---|---|---|---|---|---|

| 2-Amino-3-methyl-5-nitropyridine | C₆H₇N₃O₂ | 153.14 | 256–260 | NO₂: 824–828; NH₂: ~3262 | 220, 345 |

| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 153.12 | N/A | N/A | ~210, ~330* |

| 2-Amino-3-chloro-5-nitropyridine | C₅H₄ClN₃O₂ | 173.56 | 211–213 | N/A | N/A |

| 5-Fluoro-3-nitropyridin-2-amine | C₅H₄FN₃O₂ | 157.10 | N/A | N/A | N/A |

*Theoretical inference based on substituent effects .

Spectroscopic and Electronic Differences

- Vibrational Modes : Methyl and nitro groups in 2A3M5NP induce steric and electronic effects, shifting C–H bending modes to 916–1290 cm⁻¹ . In contrast, chloro-substituted analogs exhibit altered deformation modes due to heavier atom substitution .

- HOMO-LUMO Gaps : 2A3M5NP’s gap of 4.37 eV suggests higher stability than derivatives with stronger electron-withdrawing groups (e.g., -Cl or -F), which likely have narrower gaps and greater reactivity .

- Charge Transfer: NBO analysis shows 2A3M5NP’s amino group donates electron density to the nitro group via σ→σ* and π→π* interactions, stabilizing the molecule by 33.56–160.85 kcal/mol . Chloro or fluoro substituents may disrupt this delocalization, reducing stabilization energy.

Biological Activity

2-Amino-3-methyl-5-nitropyridine (2A3M5NP) is a nitrogen-based heterocyclic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, which is known for its diverse biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties. This article delves into the biological activity of 2A3M5NP, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Molecular Structure:

- Molecular Formula: C6H7N3O2

- Melting Point: 256-260 °C

Key Functional Groups:

- Amino Group (-NH2)

- Nitro Group (-NO2)

The unique positioning of these functional groups on the pyridine ring influences its reactivity and biological activity.

The biological activity of 2A3M5NP is primarily attributed to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which may enhance its biological efficacy. Quantum chemical calculations have indicated that the electronic properties of 2A3M5NP play a critical role in its interaction with biological targets.

Biochemical Pathways

- Reduction Mechanism: The reduction of the nitro group can produce reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, which are essential for synthesizing more complex biologically active molecules.

Biological Activities

The biological activities of 2A3M5NP have been explored in various studies, highlighting its potential as an antimicrobial and antiproliferative agent.

Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. Research indicates that 2A3M5NP may exhibit similar effects through the following mechanisms:

- Mechanism of Action: Nitro compounds are activated within microbial cells to form toxic intermediates that damage DNA and other cellular structures .

- Case Study: In vitro studies have demonstrated that derivatives of nitropyridines show significant antibacterial activity against various pathogens, suggesting that 2A3M5NP could be a candidate for further development as an antimicrobial agent .

Antiproliferative Activity

Preliminary findings suggest that 2A3M5NP may possess antiproliferative properties:

- Cell Line Studies: In studies involving cancer cell lines, compounds similar to 2A3M5NP have shown the ability to inhibit cell growth and induce apoptosis .

- Mechanism: The proposed mechanism involves interference with cellular signaling pathways related to proliferation and survival.

Pharmacokinetics

Understanding the pharmacokinetics of 2A3M5NP is crucial for evaluating its therapeutic potential:

- Absorption and Bioavailability: The melting point suggests moderate stability, which may influence absorption rates.

- Metabolic Pathways: The compound's metabolism likely involves reduction and conjugation reactions leading to various metabolites that may have distinct biological activities.

Comparison with Related Compounds

To contextualize the activity of 2A3M5NP, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-4-methyl-5-nitropyridine | Nitro group at position 5 | Antimicrobial and antiproliferative |

| 2-Amino-5-nitropyridine | Lacks methyl group | Established antibacterial properties |

| Metronidazole | Nitroimidazole derivative | Widely used antibiotic |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-3-methyl-5-nitropyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nitration of 3-methyl-2-aminopyridine intermediates or catalytic reduction of halogenated precursors (e.g., 2-amino-5-bromo-3-nitropyridine) using aluminum-nickel alloys under basic conditions . Optimization involves controlling reaction temperature (e.g., maintaining 60–80°C for nitration) and stoichiometric ratios of reagents (e.g., HNO₃/H₂SO₄ mixtures). Purity (>98%) is achievable through recrystallization in ethanol/water systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic proton signals at δ 8.2–8.5 ppm (pyridine ring) and methyl group resonance near δ 2.3 ppm .

- IR Spectroscopy : Nitro group stretching vibrations appear at ~1520 cm⁻¹ and 1350 cm⁻¹. The amino group shows N-H stretches at ~3350 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 154.1 confirms the molecular weight (153.14 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category H315/H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust (GHS H335) .

- Spill Management : Collect spilled material in sealed containers; avoid dry sweeping to prevent aerosol formation .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (incorporating exact exchange terms) improve accuracy for nitro-group charge distribution .

- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, favoring attack at the 5-position .

Q. What experimental and computational strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Discrepancies in melting points (e.g., 208–210°C vs. 80–82°C in analogs) may arise from polymorphic forms or residual solvents .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions and decomposition pathways .

Q. How does this compound serve as a precursor in synthesizing functionalized heterocycles, and what catalytic systems improve yields?

- Methodological Answer :

- Cross-Coupling Reactions : Use Pd/C or CuI catalysts for Buchwald-Hartwig amination to introduce aryl groups at the 2-amino position .

- Reduction Pathways : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enabling access to diaminopyridine scaffolds .

Q. Data Contradiction and Validation

Q. Why do catalytic reduction yields of this compound derivatives vary across studies, and how can reproducibility be ensured?

- Methodological Answer :

- Catalyst Activation : Pre-reduce Pd/C catalysts under H₂ flow to remove surface oxides. Inconsistent yields often stem from catalyst poisoning by sulfur impurities .

- Reaction Monitoring : Use in-situ FTIR or GC-MS to track nitro-group conversion and optimize reaction time .

Q. Reference Table: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇N₃O₂ | |

| Molecular Weight | 153.14 g/mol | |

| Melting Point | 208–210°C (pure form) | |

| Solubility | Slightly soluble in ethanol | |

| GHS Hazards | H315, H319, H335 |

Properties

IUPAC Name |

3-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPYUDJJBGYXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370314 | |

| Record name | 2-Amino-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18344-51-9 | |

| Record name | 2-Amino-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.